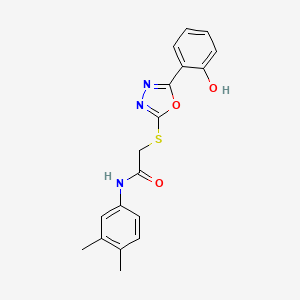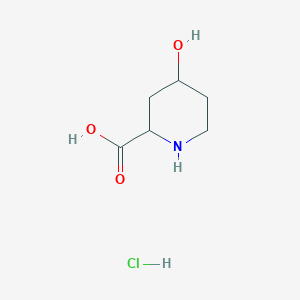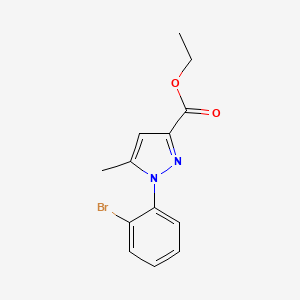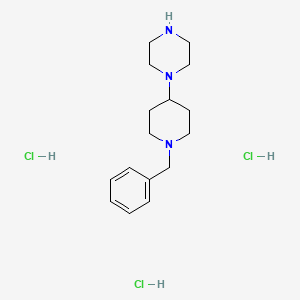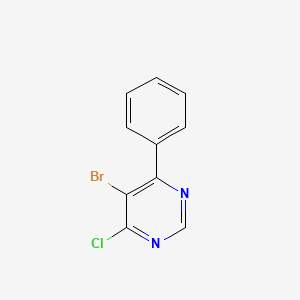
5-Bromo-4-chloro-6-phenylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-chloro-6-phenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of bromine, chlorine, and phenyl substituents on the pyrimidine ring. It is widely used in various fields of scientific research due to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-6-phenylpyrimidine typically involves the halogenation of a pyrimidine precursor. One common method is the reaction of 4-chloro-6-phenylpyrimidine with bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the pyrimidine ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes often include the preparation of intermediates, purification steps, and optimization of reaction conditions to achieve high yields and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4-chloro-6-phenylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form biaryl or polyaryl structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms with methoxy or tert-butyl groups.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to introduce oxygen-containing functional groups.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can exhibit different chemical and biological properties. These derivatives are often used in further research and development of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-chloro-6-phenylpyrimidine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 5-Bromo-4-chloro-6-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-4-chloro-6-methylpyrimidine
- 5-Bromo-4-chloro-6-ethylpyrimidine
- 5-Bromo-4-chloro-6-(4-methoxyphenyl)pyrimidine
Uniqueness
5-Bromo-4-chloro-6-phenylpyrimidine is unique due to the presence of a phenyl group, which imparts distinct chemical and biological properties. The phenyl group enhances the compound’s ability to interact with aromatic amino acids in proteins, leading to stronger binding affinities and more potent biological activities. This makes it a valuable compound for the development of new drugs and materials .
Eigenschaften
CAS-Nummer |
3438-56-0 |
|---|---|
Molekularformel |
C10H6BrClN2 |
Molekulargewicht |
269.52 g/mol |
IUPAC-Name |
5-bromo-4-chloro-6-phenylpyrimidine |
InChI |
InChI=1S/C10H6BrClN2/c11-8-9(13-6-14-10(8)12)7-4-2-1-3-5-7/h1-6H |
InChI-Schlüssel |
WVUYMEHUPXATFE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=NC=N2)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



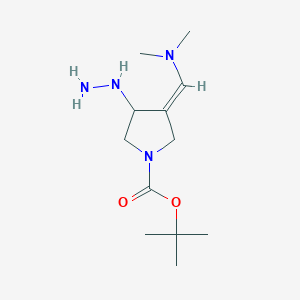

![1-(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanol](/img/structure/B11772163.png)

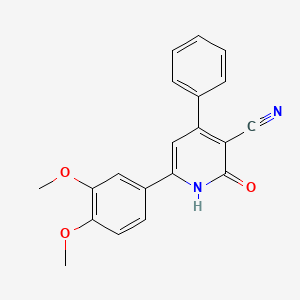

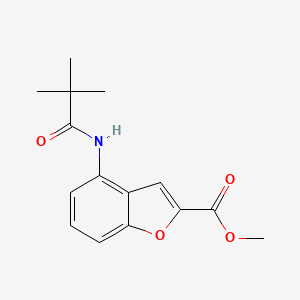
![6-Methylfuro[2,3-b]pyridine](/img/structure/B11772187.png)
![3-Amino-N-(2,3-dichlorophenyl)-4-(2-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11772190.png)
